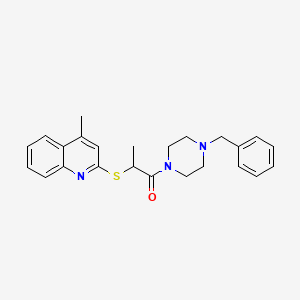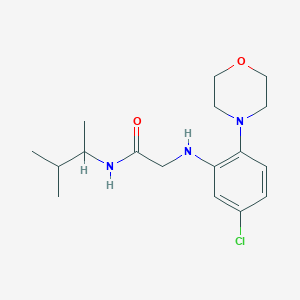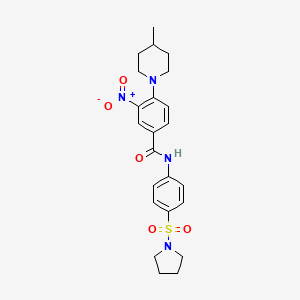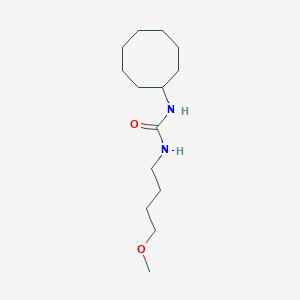
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one, also known as BQ-123, is a synthetic peptide that belongs to the class of endothelin receptor antagonists. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer.
作用機序
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one acts as a competitive antagonist of the endothelin ETA receptor, which is primarily expressed in vascular smooth muscle cells. By blocking the binding of endothelin-1 to its receptor, 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can inhibit the vasoconstrictive effects of endothelin-1 and promote vasodilation, leading to a decrease in blood pressure and improvement in cardiac function.
Biochemical and Physiological Effects
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerosis and restenosis. 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can also reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has several advantages for lab experiments, including its high potency and selectivity for the endothelin ETA receptor. However, it also has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has several potential future directions for research. One of the most promising areas is its use as a therapeutic agent for various diseases, including hypertension, heart failure, and cancer. Additionally, 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can be used as a tool to investigate the role of the endothelin system in various physiological and pathological processes. Further studies are needed to explore the pharmacokinetics, safety, and efficacy of 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one in preclinical and clinical settings.
合成法
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most commonly used methods involves the condensation of 4-benzylpiperazine with 4-methyl-2-mercaptobenzaldehyde, followed by the coupling of the resulting intermediate with propanoyl chloride.
科学的研究の応用
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has been widely studied for its potential therapeutic applications in various diseases. It has been shown to be a potent and selective antagonist of the endothelin ETA receptor, which is involved in the regulation of blood pressure, vascular tone, and cardiac function. 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has been investigated as a potential treatment for hypertension, heart failure, and pulmonary arterial hypertension.
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-18-16-23(25-22-11-7-6-10-21(18)22)29-19(2)24(28)27-14-12-26(13-15-27)17-20-8-4-3-5-9-20/h3-11,16,19H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVOFPSLZOKUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)

![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)
![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)
![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)

![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)
![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)